5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
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Overview
Description
5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group, a sulfonyl group, and a pyrimidine-2,4-dione core with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The mixture is stirred at a controlled temperature while pyridine-3-sulfonyl chloride is added dropwise. The reaction is monitored using thin-layer chromatography (TLC) until completion, followed by workup and purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles into the aromatic ring.
Scientific Research Applications
5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as Janus kinases (JAK) 1, 2, and 3. These kinases play crucial roles in signaling pathways related to inflammation and immune responses. By inhibiting these kinases, the compound can modulate these pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in other substituents.
Pyrimidine-2,4-dione derivatives: Compounds with similar core structures but different substituents on the pyrimidine ring.
Uniqueness
The uniqueness of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-10-8-21(9-11-22)14-7-5-4-6-13(14)18/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNIWAYWNPPSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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